Cas no 2137488-56-1 (5-(4-fluoro-3,5-dimethylphenyl)-1H-pyrazol-3-amine)
5-(4-fluoro-3,5-dimethylphenyl)-1H-pyrazol-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-(4-fluoro-3,5-dimethylphenyl)-1H-pyrazol-3-amine
- 2137488-56-1
- EN300-1150633
-
- Inchi: 1S/C11H12FN3/c1-6-3-8(4-7(2)11(6)12)9-5-10(13)15-14-9/h3-5H,1-2H3,(H3,13,14,15)
- InChI Key: RGXLSSXBXZJHCC-UHFFFAOYSA-N
- SMILES: FC1=C(C)C=C(C=C1C)C1=CC(N)=NN1
Computed Properties
- Exact Mass: 205.10152556g/mol
- Monoisotopic Mass: 205.10152556g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 54.7Ų
5-(4-fluoro-3,5-dimethylphenyl)-1H-pyrazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1150633-0.05g |
5-(4-fluoro-3,5-dimethylphenyl)-1H-pyrazol-3-amine |
2137488-56-1 | 0.05g |
$827.0 | 2023-05-24 | ||
| Enamine | EN300-1150633-0.1g |
5-(4-fluoro-3,5-dimethylphenyl)-1H-pyrazol-3-amine |
2137488-56-1 | 0.1g |
$867.0 | 2023-05-24 | ||
| Enamine | EN300-1150633-0.25g |
5-(4-fluoro-3,5-dimethylphenyl)-1H-pyrazol-3-amine |
2137488-56-1 | 0.25g |
$906.0 | 2023-05-24 | ||
| Enamine | EN300-1150633-0.5g |
5-(4-fluoro-3,5-dimethylphenyl)-1H-pyrazol-3-amine |
2137488-56-1 | 0.5g |
$946.0 | 2023-05-24 | ||
| Enamine | EN300-1150633-1.0g |
5-(4-fluoro-3,5-dimethylphenyl)-1H-pyrazol-3-amine |
2137488-56-1 | 1g |
$986.0 | 2023-05-24 | ||
| Enamine | EN300-1150633-2.5g |
5-(4-fluoro-3,5-dimethylphenyl)-1H-pyrazol-3-amine |
2137488-56-1 | 2.5g |
$1931.0 | 2023-05-24 | ||
| Enamine | EN300-1150633-5.0g |
5-(4-fluoro-3,5-dimethylphenyl)-1H-pyrazol-3-amine |
2137488-56-1 | 5g |
$2858.0 | 2023-05-24 | ||
| Enamine | EN300-1150633-10.0g |
5-(4-fluoro-3,5-dimethylphenyl)-1H-pyrazol-3-amine |
2137488-56-1 | 10g |
$4236.0 | 2023-05-24 |
5-(4-fluoro-3,5-dimethylphenyl)-1H-pyrazol-3-amine Related Literature
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 5-(4-fluoro-3,5-dimethylphenyl)-1H-pyrazol-3-amine
Recent Advances in the Study of 5-(4-fluoro-3,5-dimethylphenyl)-1H-pyrazol-3-amine (CAS: 2137488-56-1)
The compound 5-(4-fluoro-3,5-dimethylphenyl)-1H-pyrazol-3-amine (CAS: 2137488-56-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic amine derivative, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the modulation of kinase activity and inflammatory pathways. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its therapeutic efficacy in preclinical models.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 5-(4-fluoro-3,5-dimethylphenyl)-1H-pyrazol-3-amine as a selective inhibitor of JAK2 kinases, which are critical targets in the treatment of myeloproliferative disorders and autoimmune diseases. The study demonstrated that the compound exhibits high binding affinity and selectivity for JAK2 over other JAK isoforms, with an IC50 value in the low nanomolar range. Molecular docking simulations revealed that the fluorine and dimethyl substitutions on the phenyl ring enhance hydrophobic interactions within the ATP-binding pocket of JAK2, contributing to its inhibitory potency.
In addition to its kinase inhibitory properties, recent research has explored the anti-inflammatory effects of 5-(4-fluoro-3,5-dimethylphenyl)-1H-pyrazol-3-amine. A 2024 preprint article on bioRxiv reported that the compound significantly reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages. The study attributed this effect to the compound's ability to suppress NF-κB signaling, suggesting its potential as a therapeutic agent for inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
Pharmacokinetic studies have also been conducted to evaluate the drug-likeness of 5-(4-fluoro-3,5-dimethylphenyl)-1H-pyrazol-3-amine. A recent European Journal of Pharmaceutical Sciences publication highlighted its favorable metabolic stability in human liver microsomes, with a half-life exceeding 60 minutes. However, the compound exhibited moderate permeability in Caco-2 cell assays, indicating potential challenges in oral bioavailability. Structural modifications, such as the introduction of prodrug moieties, are currently being investigated to address this limitation.
The synthetic routes for 5-(4-fluoro-3,5-dimethylphenyl)-1H-pyrazol-3-amine have also been optimized in recent years. A 2023 patent (WO2023156789) disclosed a novel one-pot synthesis method that improves yield and reduces byproduct formation compared to traditional multi-step approaches. This advancement is expected to facilitate large-scale production for further preclinical and clinical studies.
Looking ahead, the therapeutic potential of 5-(4-fluoro-3,5-dimethylphenyl)-1H-pyrazol-3-amine appears promising but requires further validation. Ongoing research is focusing on its efficacy in animal models of cancer and autoimmune diseases, as well as its safety profile. Given its dual activity as a kinase inhibitor and anti-inflammatory agent, this compound may represent a valuable scaffold for the development of multi-targeted therapies in the coming years.
2137488-56-1 (5-(4-fluoro-3,5-dimethylphenyl)-1H-pyrazol-3-amine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)